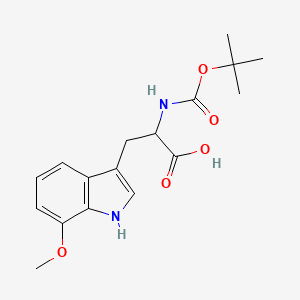
2-((tert-Butoxycarbonyl)amino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-7-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 7-position of the indole ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) for Boc protection and a methoxylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of Boc-7-methoxy-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Boc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the indole ring or the Boc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the indole ring .
Scientific Research Applications
Boc-7-methoxy-DL-tryptophan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies involving protein synthesis and enzyme mechanisms.
Medicine: It is a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Boc-7-methoxy-DL-tryptophan is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-7-methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in specific biochemical reactions. The methoxy group at the 7-position of the indole ring can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
7-methoxytryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.
Boc-tryptophan: Does not have the methoxy group, which can affect its reactivity and applications.
DL-tryptophan: The parent compound without any modifications.
Uniqueness
Boc-7-methoxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methoxy group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(7-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-14-11(10)6-5-7-13(14)23-4/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
RNWDSIGHFIXBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















